1H-pyrrolo[3,2-c]pyridin-4-amine
CAS No.: 60290-23-5
Cat. No.: VC2318318
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
![1H-pyrrolo[3,2-c]pyridin-4-amine - 60290-23-5](/images/structure/VC2318318.png)
Specification
CAS No. | 60290-23-5 |
---|---|
Molecular Formula | C7H7N3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 1H-pyrrolo[3,2-c]pyridin-4-amine |
Standard InChI | InChI=1S/C7H7N3/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H2,8,10) |
Standard InChI Key | AXIMEEWBBDTVHN-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1C(=NC=C2)N |
Canonical SMILES | C1=CNC2=C1C(=NC=C2)N |
Introduction
Structure and Chemical Properties
1H-Pyrrolo[3,2-c]pyridin-4-amine belongs to the azaindole family of compounds, specifically representing a 7-azaindole with an amino substituent at the 4-position. The bicyclic system consists of a pyrrole moiety fused to a pyridine ring, with the nitrogen atom of the pyrrole being designated as the 1H position. This structural arrangement creates a planar, aromatic system with specific electronic properties that contribute to its biological activities.
Molecular Structure
The core structure of 1H-pyrrolo[3,2-c]pyridin-4-amine consists of the fused bicyclic ring system with an amino group (-NH₂) attached at the 4-position of the pyridine ring. This arrangement creates an extended π-electron system that influences the compound's reactivity and binding properties with biological targets. The presence of multiple nitrogen atoms in the molecule contributes to its hydrogen bonding capabilities, which are crucial for interactions with proteins and other biological macromolecules.
Physical and Chemical Properties
The base compound 1H-pyrrolo[3,2-c]pyridin-4-amine exhibits specific physicochemical properties that influence its pharmacokinetic behavior and biological activities. One of its well-characterized derivatives, 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine, has been extensively studied and provides insight into the properties of this class of compounds.
Table 1. Physical and Chemical Properties of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine
Property | Value |
---|---|
Molecular Formula | C₈H₉N₃ |
Molecular Weight | 147.18 g/mol |
XLogP3-AA | 0.6 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 0 |
Exact Mass | 147.079647300 Da |
These properties indicate that derivatives of 1H-pyrrolo[3,2-c]pyridin-4-amine possess moderate lipophilicity, which facilitates membrane permeability while maintaining sufficient water solubility for biological applications . The presence of hydrogen bond donors and acceptors enables specific interactions with biological targets, potentially contributing to their therapeutic effects.
Derivatives and Structural Modifications
Several derivatives of 1H-pyrrolo[3,2-c]pyridin-4-amine have been synthesized and characterized, with modifications primarily occurring at the 1-position of the pyrrole ring and at the 4-amino group. These structural modifications significantly influence the biological activities and pharmacokinetic properties of the resulting compounds.
N-Substituted Derivatives
N-substitution at the pyrrole nitrogen (1-position) represents one of the most common modifications to the 1H-pyrrolo[3,2-c]pyridin-4-amine scaffold. The 1-methyl derivative (1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine) has been extensively studied and serves as a key intermediate in the synthesis of more complex derivatives . Additionally, aryl-substituted compounds such as 1-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridin-4-amine have been reported, featuring a nitrophenyl group at the 1-position .
Table 2. Selected Derivatives of 1H-pyrrolo[3,2-c]pyridin-4-amine
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
1H-pyrrolo[3,2-c]pyridin-4-amine (parent) | C₇H₇N₃ | 133.15 |
1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine | C₈H₉N₃ | 147.18 |
1-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridin-4-amine | C₁₃H₁₀N₄O₂ | 254.24 |
Synthesis Methods
The synthesis of 1H-pyrrolo[3,2-c]pyridin-4-amine and its derivatives typically involves multi-step procedures that utilize various cyclization reactions and functional group transformations. Several synthetic approaches have been reported in the literature, with the choice of method often dependent on the specific derivative being targeted.
Cyclization Reactions
Cyclization reactions represent a fundamental approach to constructing the pyrrolo[3,2-c]pyridine scaffold. The early research on pyrrolo[3,2-c]pyridines, documented in the Journal of the American Chemical Society in 1955, established foundational synthetic methodologies for these heterocyclic systems . Modern approaches often involve the cyclization of suitably functionalized precursors, with careful control of reaction conditions to achieve regioselectivity in the formation of the desired isomer.
Recent Synthetic Advances
Recent advances in synthetic methodology have expanded the repertoire of approaches to 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives. For instance, domino reactions involving 1-acryloyl-1-N-arylcarbamylcyclopropanes with amines have been reported to yield 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones in a single-pot procedure, which can be further transformed to access the desired amine derivatives . Additionally, the Pictet-Spengler reaction has been employed in the synthesis of tetrahydro-5-azaindoles and 5-azaindoles, providing access to compounds structurally related to 1H-pyrrolo[3,2-c]pyridin-4-amine .
Biological Activities
The 1H-pyrrolo[3,2-c]pyridin-4-amine scaffold and its derivatives exhibit diverse biological activities, making them subjects of interest in pharmaceutical research. While specific data on the unsubstituted parent compound is limited in the provided search results, information on structurally related compounds provides insight into the potential therapeutic applications of this class of molecules.
Antiviral Activity
Some pyrrolo-pyridine derivatives have shown promising antiviral activities. For instance, certain pyrrolo[3,4-c]pyridines have been investigated as respiratory syncytial virus (RSV) fusion inhibitors. One particularly notable compound, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione, exhibited good activity in vitro against RSV and improved solubility, making it a candidate for preclinical studies . This suggests that appropriately functionalized 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives might also possess antiviral properties worth investigating.
Structure-Activity Relationships
The biological activities of pyrrolo-pyridine derivatives are significantly influenced by the nature and position of substituents. For instance, in the case of RSV inhibitors, the removal of a methyl group from the pyridine ring resulted in a significant loss of activity . This highlights the importance of systematic structure-activity relationship studies to optimize the biological properties of 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives for specific therapeutic applications.
Pharmacokinetic Properties
Metabolic Stability
Studies on related pyrrolo-pyridine derivatives have highlighted the importance of metabolic stability in determining their pharmacological efficacy. For example, certain pyrrolo[3,4-c]pyridine derivatives showed good metabolic stability in liver microsomes but exhibited high clearance and low plasma exposure in mouse pharmacokinetic studies . This suggests that metabolic processes significantly influence the in vivo behavior of these compounds, and structural modifications may be necessary to optimize their pharmacokinetic profiles.
Current Research and Future Directions
Research on 1H-pyrrolo[3,2-c]pyridin-4-amine and its derivatives continues to evolve, with efforts focused on expanding the understanding of their biological activities and developing more efficient synthetic methodologies. The diverse biological activities observed in structurally related compounds suggest that 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives hold promise as leads for drug discovery across multiple therapeutic areas.
Emerging Applications
Recent investigations suggest potential applications of pyrrolo-pyridine derivatives in treating diseases of the nervous and immune systems . The structural versatility of the 1H-pyrrolo[3,2-c]pyridin-4-amine scaffold allows for targeted modifications to enhance activity against specific biological targets, potentially leading to the development of novel therapeutic agents for conditions with unmet medical needs.
Synthetic Innovation
Advances in synthetic methodology continue to expand the accessibility of complex 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives. The development of more efficient, regioselective, and stereoselective synthetic approaches will facilitate the exploration of structure-activity relationships and the optimization of lead compounds for specific therapeutic applications .
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